2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole
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Overview
Description
2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole typically involves the reaction of 2-chlorobenzyl chloride with p-tolylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole
- 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-benzimidazole
- 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-pyrrole
Uniqueness
2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
872682-01-4 |
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Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-10-12-16(13-11-15)21-18-7-3-5-9-20(18)23-24(21)14-17-6-2-4-8-19(17)22/h2-13H,14H2,1H3 |
InChI Key |
WBGNTTMPYAXOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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